molecular formula C15H22N4O B10956226 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)benzohydrazide CAS No. 438220-24-7

4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)benzohydrazide

Cat. No.: B10956226
CAS No.: 438220-24-7
M. Wt: 274.36 g/mol
InChI Key: CACHMYNZAJAHIM-UHFFFAOYSA-N
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Description

4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)benzohydrazide is a chemical compound with the molecular formula C14H20N4O It is a heterocyclic compound containing both pyrrole and pyrazine rings, which are known for their biological activities

Preparation Methods

The synthesis of 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)benzohydrazide involves several steps. One common synthetic route includes the formation of a domino imine, followed by intramolecular annulation, and then a Ugi-azide reaction . The reaction conditions typically involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions. Industrial production methods may involve optimizing these conditions to increase yield and purity.

Chemical Reactions Analysis

4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. Common reagents include halides and amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)benzohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its activity .

Comparison with Similar Compounds

4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)benzohydrazide can be compared with other similar compounds, such as:

Properties

CAS No.

438220-24-7

Molecular Formula

C15H22N4O

Molecular Weight

274.36 g/mol

IUPAC Name

4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-ylmethyl)benzohydrazide

InChI

InChI=1S/C15H22N4O/c16-17-15(20)13-5-3-12(4-6-13)10-18-8-9-19-7-1-2-14(19)11-18/h3-6,14H,1-2,7-11,16H2,(H,17,20)

InChI Key

CACHMYNZAJAHIM-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CCN2C1)CC3=CC=C(C=C3)C(=O)NN

Origin of Product

United States

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